2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide
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Overview
Description
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that features a cyclopropylacetamide moiety attached to a 4-chloro-2-fluorophenyl group via an amino linkage
Preparation Methods
The synthesis of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-((4-Chloro-2-fluorophenyl)amino)-N-cyclopropylacetamide can be compared with similar compounds such as:
4-Chloro-2-fluorophenyl isocyanate: This compound shares the 4-chloro-2-fluorophenyl group but has an isocyanate functional group instead of an amide.
4-Chloro-2-fluorobenzenemethanol: This compound also contains the 4-chloro-2-fluorophenyl group but has a hydroxymethyl group instead of an amide.
4-({[(4-Chloro-2-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide: This compound has a similar aromatic structure but includes a sulfonamide group.
Properties
Molecular Formula |
C11H12ClFN2O |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
InChI Key |
ZBMZRBPXLMBUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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